molecular formula C19H20F6N2O3 B3042890 Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate CAS No. 680215-99-0

Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate

Cat. No. B3042890
CAS RN: 680215-99-0
M. Wt: 438.4 g/mol
InChI Key: MAAIFHKNJAWMMM-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic organic compound . It also contains a 3,5-bis(trifluoromethyl)phenyl group, which is a type of aromatic group with two trifluoromethyl groups attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the 1,2,4-oxadiazole ring and the 3,5-bis(trifluoromethyl)phenyl group. The presence of the trifluoromethyl groups could potentially influence the electronic properties of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 1,2,4-oxadiazole ring and the 3,5-bis(trifluoromethyl)phenyl group. The trifluoromethyl groups are electron-withdrawing, which could make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could make the compound more lipophilic, which could influence its solubility and stability .

Scientific Research Applications

Antibacterial Agents

The synthesis of pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl motif has led to the discovery of potent growth inhibitors against drug-resistant bacteria . These compounds exhibit remarkable antimicrobial activity, particularly against planktonic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Notably, compounds 11, 28, and 29 have demonstrated efficacy against S. aureus biofilms, making them promising candidates for combating bacterial infections.

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif is widely used in H-bond catalysts . Its unique electronic properties and ability to form strong hydrogen bonds make it valuable for promoting organic transformations and catalytic reactions.

Chemical Derivatization

Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate: can be employed in the chemical derivatization of amino-functionalized model surfaces . Its reactivity allows for functionalization and modification of various substrates.

Zwitterionic Salts

Through an exothermic reaction with 4-pyrrolidinopyridine, this compound participates in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts . These salts find applications in various fields, including materials science and organic synthesis.

Structural Motif in Agrochemicals and Pharmaceuticals

Trifluoromethylpyridines, which share structural similarities with the 3,5-bis(trifluoromethyl)phenyl group, play a crucial role in active agrochemical and pharmaceutical ingredients . Researchers have exploited this motif to enhance the bioactivity of compounds used in crop protection and drug development.

properties

IUPAC Name

methyl 8-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F6N2O3/c1-29-16(28)8-6-4-2-3-5-7-15-26-17(27-30-15)12-9-13(18(20,21)22)11-14(10-12)19(23,24)25/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAIFHKNJAWMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC1=NC(=NO1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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